2-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure could lead to a rigid, well-defined shape. The electronegative chlorine and fluorine atoms could create areas of partial negative charge, making those areas potentially reactive .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and electronegative atoms could affect its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Anticancer Activity
- Research on fluoro-substituted compounds similar to the specified chemical has shown potential anticancer activity. For instance, novel fluoro-substituted benzo[b]pyrans were synthesized and exhibited anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to reference drugs (Hammam et al., 2005).
Antipsychotic Properties
- Conformationally constrained butyrophenones with affinity for dopamine and serotonin receptors have been synthesized and evaluated as antipsychotic agents. Their potency and selectivity depended mainly on the amine fragment connected to the cyclohexanone structure (Raviña et al., 2000).
Electronic and Optical Properties
- A new series of monomers involving donor-acceptor-donor arrays, including fluorinated thiadiazole as the acceptor moiety, were synthesized and polymerized. The study focused on the electrochemical and optical properties of these systems, highlighting the influence of heteroatoms on dihedral angles and planarity, as well as their electrochromic properties (Çakal et al., 2021).
Structural Analysis
- The synthesis and crystal structure analysis of thiadiazole derivatives revealed their potential for further chemical exploration. Intramolecular hydrogen bonding and molecular packing were analyzed, providing insights into the structural characteristics of these compounds (Banu et al., 2014).
Antimicrobial Study
- Substituted 2-aminobenzothiazoles derivatives were synthesized and evaluated for their antimicrobial activity, demonstrating effectiveness against various microbial strains. This research underlines the potential of thiadiazole compounds in addressing antimicrobial resistance (Anuse et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]-5-(furan-2-yl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3OS/c19-14-3-1-4-15(20)13(14)11-23-8-6-12(7-9-23)17-21-22-18(25-17)16-5-2-10-24-16/h1-5,10,12H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUNIXPTPOTFKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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